N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide
Overview
Description
N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Mechanism of Action
Target of Action
The compound, also known as N-(6-{[(benzylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-4-methylbenzamide, is a pyridazine derivative . Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and have been utilized against a range of biological targets . .
Mode of Action
It is known that pyridazine derivatives can interact with their targets in various ways, leading to a wide range of physiological effects . The compound’s interaction with its targets could involve non-covalent interactions with active site amino acids and functional groups .
Biochemical Pathways
Pyridazine derivatives have been shown to impact a variety of biological pathways, leading to diverse pharmacological activities .
Result of Action
Pyridazine derivatives have been shown to possess a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of hydrazine with a diketone to form the pyridazine ring The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like H2O2 and KMnO4, reducing agents like NaBH4 and LiAlH4, and nucleophiles like halides and alkoxides. The reaction conditions often involve moderate temperatures (25-100°C) and solvents such as DMF, dichloromethane (DCM), and ethanol .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler derivative with a similar core structure but lacking the benzylamino and thio groups.
Pyridazinone: Contains a carbonyl group at the 3-position of the pyridazine ring, exhibiting different pharmacological activities.
Benzylamino derivatives: Compounds with similar benzylamino groups but different core structures.
Uniqueness
N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide stands out due to its unique combination of functional groups, which confer a distinct set of chemical and biological properties. Its ability to inhibit α-glucosidase and induce apoptosis in cancer cells makes it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
N-[6-[2-(benzylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-15-7-9-17(10-8-15)21(27)23-18-11-12-20(25-24-18)28-14-19(26)22-13-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,22,26)(H,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOQHLHEYSLVRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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